molecular formula C22H32ClNO B12421474 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride

2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride

Cat. No.: B12421474
M. Wt: 376.0 g/mol
InChI Key: FSUOGWPKKKHHHM-HHJIGIPXSA-N
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Description

2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride is a deuterium-labeled derivative of tolterodine or fesoterodine, designed for analytical and pharmacokinetic research. Its molecular formula is C22H17D14NO·HCl, with a molecular weight of 339.6 (base) + 36.5 (HCl) . The compound features deuteration at all seven hydrogen positions of the isopropyl groups (heptadeuteriopropan-2-yl), replacing hydrogens with deuterium to leverage the kinetic isotope effect. This modification slows metabolic degradation, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated analogs in biological matrices .

Structurally, the compound retains the core pharmacophore of tolterodine: a 4-methylphenol group linked to a phenylpropyl chain substituted with bis-isopropylamine. The hydrochloride salt improves solubility and stability compared to free-base forms.

Properties

Molecular Formula

C22H32ClNO

Molecular Weight

376.0 g/mol

IUPAC Name

2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride

InChI

InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,2D3,3D3,4D3,16D,17D;

InChI Key

FSUOGWPKKKHHHM-HHJIGIPXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Patent CN103044273A: Racemic Synthesis with Phosphoric Acid Catalysis

This route prioritizes cost efficiency and scalability, employing phosphoric acid to catalyze critical steps:

  • Cinnamyl Chloride Formation : Styryl carbinol reacts with hydrochloric acid in methylene dichloride, yielding cinnamyl chloride.
  • Amination with Deuterated Diisopropylamine : Cinnamyl chloride undergoes nucleophilic substitution with bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amine (deuterated diisopropylamine) in the presence of potassium iodide at 100°C for 8 hours, forming N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine.
  • Coupling with p-Cresol : The intermediate reacts with p-cresol under phosphoric acid catalysis, producing racemic tolterodine. Subsequent resolution with L-(+)-tartaric acid yields the enantiomerically pure deuterated compound.

Key Data :

  • Yield: 90–95% for amination step.
  • Purity: >98% (GC).

Patent US6822119B1: Phase Transfer Catalysis and Lewis Acid Reduction

This method emphasizes stereochemical control and reduced hazardous reagent use:

  • Ester Reduction : Methyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (Formula III) is reduced using sodium borohydride and aluminum chloride in monoglyme at 25–30°C, achieving >99% purity.
  • Deuterated Amine Introduction : The resulting propanol (Formula IV) is tosylated and aminated with deuterated diisopropylamine in an autoclave at 80°C for 50–55 hours, yielding the deuterated amine intermediate.
  • Deprotection and Salt Formation : Hydrobromic acid in acetic acid removes protecting groups, followed by hydrochloride salt formation to finalize the product.

Key Data :

  • Yield: 86% for amination; 86% for deprotection.
  • Purity: 97.5% (HPLC).

Deuterium Incorporation Strategies

The substitution of hydrogen with deuterium occurs at the isopropyl groups of diisopropylamine, necessitating deuterated reagents during amination. Key considerations include:

  • Reagent Synthesis : Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amine is prepared via deuteration of acetone followed by reductive amination, ensuring >98% isotopic enrichment.
  • Kinetic Isotope Effects : Deuterium’s higher mass may slow reaction rates, requiring extended reaction times (e.g., 8–12 hours vs. 6–8 hours for non-deuterated analogs).
  • Purification Challenges : Deuterated compounds often exhibit similar physical properties to non-deuterated versions, necessitating advanced chromatographic techniques for separation.

Analytical Characterization

Post-synthesis analysis verifies structural integrity and isotopic purity:

Parameter Method Result
Molecular Weight Mass Spectrometry 376.0 g/mol
Deuterium Content NMR Spectroscopy >98% Enrichment
Optical Purity Chiral HPLC >99% ee
Melting Point DSC 210–215°C (decomp.)

Industrial Scalability and Challenges

Scaling deuterated tolterodine production involves:

  • Cost Management : Deuterated reagents are 10–15× costlier than standard analogs, demanding efficient recycling protocols.
  • Catalyst Optimization : Phosphoric acid (Patent CN103044273A) reduces side reactions compared to boron tribromide, enhancing yield reproducibility.
  • Regulatory Compliance : Deuterated compounds require stringent documentation for isotopic content and stability under storage conditions.

Chemical Reactions Analysis

Types of Reactions

2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.

Scientific Research Applications

2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and stability, making it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Related Compounds

Compound Name Molecular Formula Molecular Weight Salt Form Pharmacological Use Analytical Use
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride C22H17D14NO·HCl 376.1 Hydrochloride Research/internal standard LC-MS internal standard
Tolterodine C22H31NO 325.5 Tartrate, Hydrobromide Overactive bladder treatment USP reference standard
Fesoterodine Fumarate C24H34N2O4·C4H4O4 564.6 Fumarate Overactive bladder (prodrug) N/A
Tolterodine N-Oxide Hydrochloride C22H31NO2·HCl ~361.95 Hydrochloride Impurity profiling Stability-indicating assays

Pharmacological and Pharmacokinetic Differences

  • Deuterated Compound: The deuteration at isopropyl groups reduces CYP450-mediated metabolism, extending half-life in preclinical models. This property avoids interference with endogenous analytes in bioanalysis .
  • Tolterodine: As a competitive muscarinic receptor antagonist, it inhibits bladder contractions. The tartrate salt (C22H31NO·C4H6O6) is therapeutically active, with a bioavailability of ~17% due to first-pass metabolism .
  • Fesoterodine : A prodrug rapidly hydrolyzed to 5-hydroxymethyl tolterodine, enhancing bioavailability. The fumarate salt (1:1 stoichiometry) is used clinically .

Stability and Impurity Profiles

  • Deuterated analogs exhibit enhanced metabolic stability but similar photolytic and hydrolytic degradation pathways to non-deuterated forms.
  • Key impurities include oxidized derivatives (e.g., Tolterodine N-Oxide) and enantiomeric variants (e.g., Tolterodine S-Enantiomer), which are controlled using chiral chromatography .

Research Findings and Data

Metabolic Stability

  • In vitro studies show the deuterated compound’s oxidative metabolism (via CYP2D6 and CYP3A4) is 2–3-fold slower than tolterodine, aligning with deuterium’s isotope effect .

Bioanalytical Performance

  • A validated LC-MS method using the deuterated compound as an internal standard achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for tolterodine in plasma, with <5% matrix effect .

Biological Activity

The compound 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol; hydrochloride is a derivative of phenolic compounds and is structurally related to various pharmacological agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H31ClN2OC_{22}H_{31}ClN_2O, indicating it contains a phenolic structure with a bis-amino side chain. The presence of deuterated propyl groups suggests potential applications in metabolic studies and tracer studies due to the unique properties of deuterium.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Research indicates that structurally similar compounds exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with phenolic structures are known to possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Effects : Some studies suggest that phenolic compounds can protect neuronal cells from oxidative stress and neuroinflammation.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Signal Transduction Pathways : Similar compounds have been shown to inhibit pathways such as the NF-kB and MAPK pathways, which are crucial in cancer progression and inflammation.
  • Antioxidant Activity : The phenolic structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Enzyme Activity : Compounds like this may modulate the activity of enzymes involved in inflammation and cancer metabolism.

Antitumor Studies

One significant study evaluated the effects of structurally similar phenolic compounds on human cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications.

Anti-inflammatory Studies

Another study focused on the anti-inflammatory effects of related phenolic compounds in animal models of arthritis. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds. Histological analysis showed decreased synovial inflammation and joint damage.

Data Tables

Biological ActivityMechanismReference
AntitumorInduces apoptosis via caspase activation
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
NeuroprotectionScavenges free radicals

Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent. Research has shown:

  • In vitro studies demonstrating cytotoxicity against various cancer cell lines.
  • In vivo studies indicating reduced tumor growth in xenograft models treated with phenolic derivatives.
  • Safety profiles suggesting low toxicity at therapeutic doses.

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